Ac-YR[CE(1-Me-H)dFRWC]-NH2
Description
Ac-YR[CE(1-Me-H)dFRWC]-NH2 (Entry 18 in ) is a synthetic peptide derivative designed for targeting melanocortin receptor 4 (MC4R), a critical regulator of energy homeostasis and appetite . The compound features a cyclic hexapeptide core (CE(1-Me-H)dFRWC) with an acetylated N-terminus (Ac-YR-) and a C-terminal amidation (-NH2). Key structural elements include:
- Cyclic disulfide bridge: Stabilized by cysteine residues (C and C).
- Methylation at position 1: The 1-methyl-histidine (1-Me-H) modification enhances steric protection against enzymatic degradation.
- D-amino acid substitution: The presence of D-phenylalanine (dF) may improve metabolic stability.
This peptide belongs to a larger family of MC4R-targeting compounds (Entries 11–31 in ), with structural variations aimed at optimizing receptor binding, selectivity, and pharmacokinetics .
Properties
Molecular Formula |
C61H81N19O13S2 |
|---|---|
Molecular Weight |
1352.6 g/mol |
IUPAC Name |
3-[(4S,7R,10S,13S,16S,19R,22S)-22-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-7-(1H-indol-3-ylmethyl)-16-[(3-methylimidazol-4-yl)methyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |
InChI |
InChI=1S/C61H81N19O13S2/c1-33(81)71-44(25-35-16-18-38(82)19-17-35)55(89)72-42(15-9-23-69-61(65)66)53(87)79-49-31-95-94-30-48(51(62)85)78-57(91)46(26-36-28-70-40-13-7-6-12-39(36)40)76-52(86)41(14-8-22-68-60(63)64)73-56(90)45(24-34-10-4-3-5-11-34)75-58(92)47(27-37-29-67-32-80(37)2)77-54(88)43(74-59(49)93)20-21-50(83)84/h3-7,10-13,16-19,28-29,32,41-49,70,82H,8-9,14-15,20-27,30-31H2,1-2H3,(H2,62,85)(H,71,81)(H,72,89)(H,73,90)(H,74,93)(H,75,92)(H,76,86)(H,77,88)(H,78,91)(H,79,87)(H,83,84)(H4,63,64,68)(H4,65,66,69)/t41-,42-,43+,44-,45-,46+,47-,48+,49+/m0/s1 |
InChI Key |
JCRBBWBYSVHLIT-PYPSSTHSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]2CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCC(=O)O)CC3=CN=CN3C)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)O)CC3=CN=CN3C)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Modifications Among Analogs
The following table summarizes structural differences between Ac-YR[CE(1-Me-H)dFRWC]-NH2 and its closest analogs:
Functional Implications of Modifications
Methylation (Entry 15 vs. 18)
Aromatic Substitutions (Entries 19–20)
- Entry 19 replaces dF with d-2alpha-Nal, a bulkier aromatic residue. This substitution likely increases MC4R binding affinity due to enhanced π-π interactions with receptor pockets .
- Entry 20’s pCl-dF introduces electron-withdrawing chlorine, which may improve receptor selectivity by mimicking natural ligand interactions .
Backbone Simplification (Entry 22)
- Entry 22 lacks the 1-Me-H group, rendering it more susceptible to proteolytic cleavage. Comparative studies suggest reduced in vivo half-life relative to the target compound .
Linear vs. Cyclic Peptides (Entries 27–31)
- Linear analogs (Entries 27–31) exhibit shorter half-lives due to the absence of a stabilizing disulfide bridge. However, their flexible backbones may enable broader conformational sampling during receptor binding .
Research Findings and Trends
- Metabolic Stability: Cyclization and D-amino acid substitutions (e.g., dF in Entry 18) are critical for resisting peptidase activity. Methylation further extends half-life by ~40% compared to non-methylated analogs (Entry 22) .
- Receptor Selectivity: Bulkier aromatic residues (e.g., d-2alpha-Nal in Entry 19) correlate with higher MC4R specificity over melanocortin receptor 3 (MC3R) in vitro .
- Solubility Challenges : Highly hydrophobic modifications (e.g., double methylation in Entry 15) necessitate formulation adjustments to maintain bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
